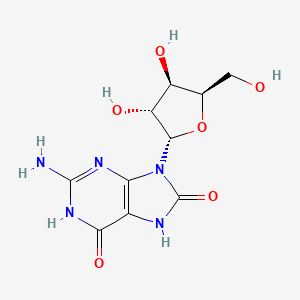
1-Isopropoxy-1h-indole-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropoxy-1h-indole-5,6-diol is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives have been extensively studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, featuring an isopropoxy group and hydroxyl groups at the 5 and 6 positions, makes it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-indole-5,6-diol typically involves the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold. One common method is the reaction of 1H-indole with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxy derivative. Subsequent hydroxylation at the 5 and 6 positions can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxy-1h-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isopropoxy-1h-indole-5,6-diol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Isopropoxy-1h-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1h-indole-5,6-diol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Ethoxy-1h-indole-5,6-diol: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-Propoxy-1h-indole-5,6-diol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 1-Isopropoxy-1h-indole-5,6-diol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-propan-2-yloxyindole-5,6-diol |
InChI |
InChI=1S/C11H13NO3/c1-7(2)15-12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |
InChI-Schlüssel |
ZILRDPNSMKVUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)ON1C=CC2=CC(=C(C=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
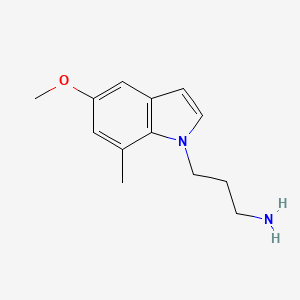
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
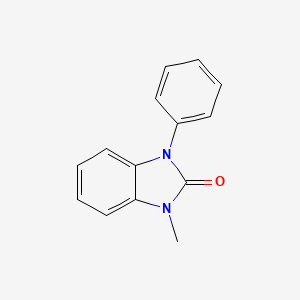
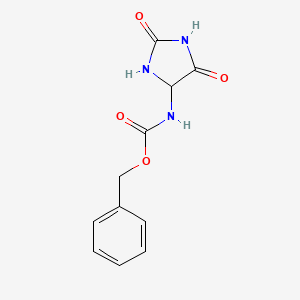
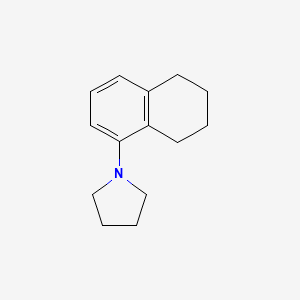
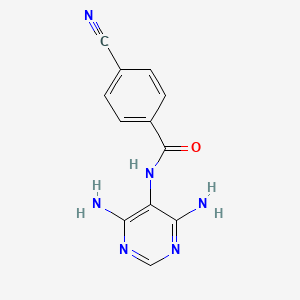
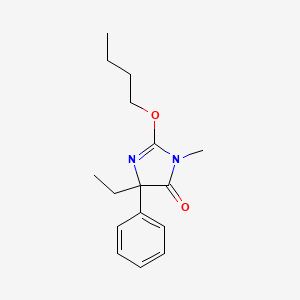
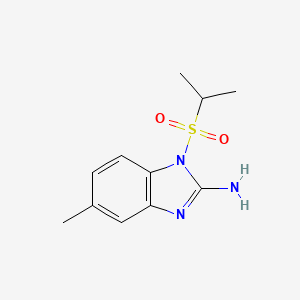
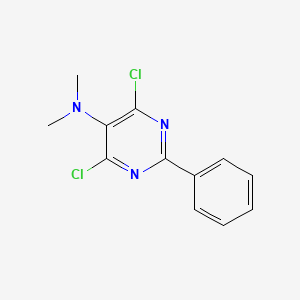
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
